{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRKRPFUOCRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the methoxy group and subsequently form the desired amine. The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as O-alkylation, oxidation, and N-acylation, with careful control of reaction parameters to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
Analgesic Properties
Recent studies have indicated that compounds structurally similar to {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine may exhibit potent analgesic effects. For instance, derivatives of this compound have been tested for their ability to activate μ-opioid receptors, which play a critical role in pain management. The mechanism involves the formation of active metabolites that enhance analgesic efficacy while potentially reducing side effects associated with traditional opioids .
Antiparasitic Activity
Research has shown that similar compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition is believed to occur through interference with metabolic pathways essential for the parasite's survival, particularly the methylerythritol 4-phosphate (MEP) pathway. This suggests a promising avenue for developing new antimalarial agents.
Polymer Chemistry
The incorporation of difluoromethoxy and methoxy groups into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. The unique electronic properties imparted by these substituents can lead to improved performance in applications such as coatings and adhesives .
Organic Electronics
The compound's electronic characteristics make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modulate charge transport can be beneficial in optimizing device efficiency .
Biochemical Probes
Due to its specific structural features, this compound can serve as a biochemical probe in various assays aimed at understanding receptor-ligand interactions. Its ability to selectively bind to certain receptors can facilitate studies on signaling pathways involved in diseases such as cancer and neurodegenerative disorders.
Synthesis of Novel Compounds
This compound acts as a precursor in the synthesis of more complex molecules that may possess enhanced biological activity or novel properties. Researchers are exploring its use in combinatorial chemistry to generate libraries of derivatives for high-throughput screening against various biological targets .
Case Studies
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a hydrogen-bond donor, influencing the activity of these targets and modulating various biological pathways . The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Ethoxy vs. Methoxy at the 3-Position
- {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine
- Structure : Ethoxy replaces methoxy at the 3-position.
- Impact :
- Increased lipophilicity (logP ~2.5 vs. ~2.2 for methoxy) due to the longer alkyl chain.
- Reduced metabolic oxidation susceptibility (ethoxy is less prone to demethylation than methoxy).
- Molecular weight: 257.28 g/mol (estimated) .
Benzyloxy vs. Difluoromethoxy at the 4-Position
- {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine
- Structure : Benzyloxy replaces difluoromethoxy.
- Impact :
- Higher steric bulk and lipophilicity (logP ~3.0) due to the benzyl group.
- Reduced metabolic stability (benzyl ethers are prone to hydrolysis or oxidation).
- Molecular weight: 273.33 g/mol .
Variations in the Amine Group
Cyclopropylamine vs. Methylamine
Primary Amine vs. Secondary Amine
- Impact:
- Higher basicity (pKa ~9.5 vs. ~8.5 for secondary amines).
- Increased solubility in aqueous media at physiological pH.
Physicochemical Properties Comparison
Functional and Pharmacological Comparisons
While direct pharmacological data for {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine are absent in the provided evidence, insights can be drawn from structurally related compounds:
Delta Opioid Receptor Agonists (e.g., BW373U86)
- BW373U86 (–3): A nonpeptidic delta opioid agonist with convulsive effects in primates and mice. Structural Differences: Contains a piperazine core and allyl group, unlike the benzylamine scaffold of the target compound. Key Contrasts:
- The target compound lacks the peptidomimetic features of BW373U86, suggesting divergent receptor interactions.
Pesticides with Difluoromethoxy Groups (e.g., Flucythrinate)
- Flucythrinate (): A pyrethroid insecticide containing a difluoromethoxybenzeneacetate ester.
- Functional Comparison :
- Both compounds share the difluoromethoxy group, contributing to oxidative stability.
- Flucythrinate’s ester linkage contrasts with the amine in the target compound, leading to different degradation pathways.
Biological Activity
The compound {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine , also known as N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine
- Molecular Formula : C10H13F2NO2
- Molecular Weight : 219.22 g/mol
- Melting Point : 130-131 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy and methoxy substituents enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts such as diabetes management by modulating glucose metabolism through α-glucosidase inhibition .
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzyme Inhibition Study :
A study focused on the synthesis of novel imidazo[1,2-c]quinazoline derivatives, including compounds similar in structure to this compound, demonstrated promising inhibitory effects against α-glucosidase. The IC50 values ranged from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM for various derivatives, indicating significant potential for managing type 2 diabetes . -
Neuropharmacological Assessment :
Research into the neuropharmacological properties of related compounds highlighted their potential effects on mood regulation and cognitive enhancement. The presence of difluoromethoxy groups was noted to enhance receptor affinity, suggesting a pathway for further exploration in treating cognitive disorders . -
Antimicrobial Activity :
Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against certain bacterial strains, warranting further research into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine with high yield and purity?
- Methodology :
- Step 1 : Introduce the difluoromethoxy group via nucleophilic substitution of a methoxy precursor with a difluoromethylating agent (e.g., ClCFOAr) under basic conditions (KCO/DMF), as demonstrated in fluorinated aromatic ether syntheses .
- Step 2 : Reduce the intermediate nitrile or nitro group to the primary amine using catalytic hydrogenation (H/Pd-C) or Fe powder in acidic media .
- Step 3 : Methylate the primary amine using formaldehyde (HCHO) and sodium borohydride (NaBH) via reductive amination .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and / NMR .
Q. Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?
- Key Techniques :
- NMR : Assign signals for difluoromethoxy (δ ~6.0–6.5 ppm, coupling) and methylamine (δ ~2.3–2.8 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and compare with theoretical [M+H].
- Elemental Analysis : Validate C, H, N, and F content (±0.3% tolerance) .
- Data Contradictions : If discrepancies arise (e.g., unexpected splitting), re-examine synthetic intermediates for incomplete substitution or byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of difluoromethoxy and methoxy substituents in biological activity?
- Experimental Design :
- Analog Synthesis : Prepare derivatives with monofluoro, trifluoromethoxy, or ethoxy groups at the 4-position .
- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using radioligand displacement or fluorescence polarization .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental approaches are recommended to investigate metabolic stability and degradation pathways of this compound in biological systems?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Track demethylation or oxidative defluorination .
- pH Stability Studies : Expose the compound to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Monitor degradation via UV-Vis or fluorescence (λ = 390 nm, λ = 475 nm) .
- Isotope Labeling : Use -labeled difluoromethoxy groups to trace oxygen exchange pathways .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Workflow :
- Docking Simulations : Model interactions with target proteins (e.g., MAO-B) using AutoDock Vina. Prioritize poses with hydrogen bonds to difluoromethoxy oxygen .
- ADMET Prediction : Use QSAR tools (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 inhibition. Adjust methoxy positioning to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
